BPR1R024 mesylate is a selective inhibitor of the colony-stimulating factor 1 receptor, also known as CSF1R. This compound has garnered attention for its potential therapeutic applications in targeting macrophage-related diseases, particularly in oncology. It is characterized by its ability to inhibit the survival of tumor-associated macrophages, which are often implicated in promoting tumor growth and metastasis.
BPR1R024 mesylate originates from a series of chemical modifications aimed at enhancing the selectivity and potency of inhibitors targeting CSF1R. It falls under the category of small molecule inhibitors and is classified as a tyrosine kinase inhibitor, specifically designed to interfere with the signaling pathways associated with CSF1R activity. The compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent in various cancer types and inflammatory diseases .
The synthesis of BPR1R024 mesylate involves several chemical reactions that typically include:
Technical details regarding specific reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yield and purity but are often proprietary or detailed in specialized chemical literature.
The molecular structure of BPR1R024 mesylate can be described using standard chemical notation. The compound features a core structure that interacts specifically with the active site of CSF1R.
BPR1R024 mesylate primarily acts through competitive inhibition of the CSF1R. The key reactions include:
The effectiveness of BPR1R024 mesylate is often evaluated through IC50 values, with reported values around 0.53 nM, indicating high potency against CSF1R .
The mechanism of action for BPR1R024 mesylate involves:
BPR1R024 mesylate exhibits several notable physical and chemical properties:
Relevant analyses often include melting point determination, spectral analysis (NMR, IR), and stability assessments under different environmental conditions .
BPR1R024 mesylate has several promising applications in scientific research:
BPR1R024 mesylate originated from systematic optimization of BPR1K871 (9), a clinical-stage multitargeting kinase inhibitor developed as part of a quinazoline-based kinase inhibitor program. The parent compound demonstrated broad-spectrum activity but lacked sufficient selectivity for colony-stimulating factor-1 receptor (CSF1R), a key immunotherapeutic target. Researchers employed a property-driven optimization strategy to enhance CSF1R specificity while maintaining favorable pharmacokinetic properties. Molecular docking studies revealed that BPR1K871's 7-aminoquinazoline core possessed intrinsic affinity for CSF1R's hinge region, providing a structural foundation for selective inhibitor development. Through iterative medicinal chemistry cycles, the team modified peripheral substituents to amplify CSF1R binding while deliberately diminishing off-target interactions, particularly with Aurora kinases (AURA/B). This approach culminated in the identification of BPR1R024 as a lead candidate with markedly improved CSF1R selectivity and oral bioavailability (35% in rat models) [1] [2] [9].
Table 1: Evolution from BPR1K871 to BPR1R024
Parameter | BPR1K871 | BPR1R024 | Optimization Impact |
---|---|---|---|
CSF1R IC₅₀ | 8.2 nM | 0.53 nM | 15.5-fold potency increase |
AURB IC₅₀ | 3.8 nM | 1.40 μM | 368-fold selectivity improvement |
Oral Bioavailability | 22% (rat) | 35% (rat) | Enhanced pharmacokinetic profile |
M1/M2 Selectivity Ratio | Not reported | >100-fold (M2 selective) | Achieved functional selectivity |
The 7-aminoquinazoline scaffold served as the structural cornerstone for achieving exceptional CSF1R potency. X-ray crystallography and molecular docking studies demonstrated that this unique scaffold engages CSF1R's hinge region through nonclassical hydrogen-bonding (NCHB) interactions, distinct from canonical hinge-binding motifs. The quinazoline N¹ atom forms a critical hydrogen bond with CSF1R's Cys666 backbone amide, while the 7-amino group establishes a water-mediated hydrogen bond network with Asp797 in the DFG motif. These interactions induce a unique conformational change in the activation loop, stabilizing the kinase in an inactive state. Quantum mechanical calculations revealed that the electron-donating character of the 7-amino group enhances charge transfer to the hinge region, contributing to the 0.53 nM IC₅₀ against CSF1R. This scaffold's binding mode was experimentally validated through mutagenesis studies, showing complete loss of potency when Cys666 was mutated to serine [1] [2] [3].
To address Aurora kinase off-target activity observed in BPR1K871, researchers implemented a strategic chain extension approach targeting the back pocket differences between CSF1R and Aurora kinases. Structural superimposition revealed that Aurora kinases possess a shallower back pocket with restricted accessibility compared to CSF1R's more expansive hydrophobic region. By introducing a para-substituted benzyloxy group connected via an ethylene linker to the quinazoline core, the team exploited this spatial disparity. The extended chain optimally occupied CSF1R's hydrophobic back pocket (formed by Ile634, Leu638, and Phe802) while causing steric clashes with Aurora B's gatekeeper residue Leu154. This modification reduced Aurora B inhibition from 3.8 nM (BPR1K871) to 1.40 μM (BPR1R024), representing a 368-fold selectivity improvement. Cellular assays confirmed minimal AURB phosphorylation inhibition at therapeutic concentrations, mitigating mitotic disruption risks [1] [9].
Table 2: Structure-Activity Relationship of Chain Modifications
Chain Modifier | CSF1R IC₅₀ (nM) | AURB IC₅₀ (nM) | Selectivity Ratio (AURB/CSF1R) |
---|---|---|---|
-H (BPR1K871) | 8.2 | 3.8 | 0.46 |
-CH₂CH₂OCH₃ | 2.7 | 420 | 155.6 |
-CH₂CH₂OCH₂C₆H₅ | 0.53 | 1400 | 2641.5 |
-CH₂CH₂OCH₂C₆H₄F | 1.2 | 890 | 741.7 |
The rational design of BPR1R024 was guided by high-resolution co-crystal structures of both CSF1R and Aurora B, revealing critical differences in their ATP-binding pockets. Computational analysis identified three key structural determinants governing selectivity:
Researchers exploited these differences through a computational scaffold-hopping approach, screening over 120 derivatives for optimal steric and electrostatic complementarity. Free energy perturbation calculations predicted binding affinity changes within 0.5 kcal/mol accuracy, enabling virtual screening prioritization. The selected candidate (BPR1R024) demonstrated a type II binding mode in CSF1R, stabilizing the DFG-out conformation while maintaining high kinase selectivity (S(10) score = 0.017). X-ray crystallography confirmed the binding pose, showing the trifluoromethylphenyl group occupying a unique subpocket formed by CSF1R's Leu800 and Gly801, absent in Aurora kinases [1] [9].
Kinase Selectivity Profile of BPR1R024:
| Kinase | IC₅₀ (nM) | Kinase | IC₅₀ (nM) ||-----------------|-----------|-----------------|-----------|| **CSF1R** | 0.53 | FLT3 | >10,000 || AURA | >10,000 | KIT | >10,000 || AURB | 1,400 | PDGFRα | >10,000 || VEGFR2 | >10,000 | TRKA | 8,750 |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1